

# synthesis of diammonium adipate from bio-based feedstocks

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An In-depth Technical Guide to the Synthesis of **Diammonium Adipate** from Bio-Based Feedstocks

For: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Adipic acid is a critical dicarboxylic acid, primarily serving as a monomer for the production of nylon-6,6 and polyurethanes.<sup>[1]</sup> The conventional industrial synthesis of adipic acid relies on the oxidation of petroleum-derived cyclohexane, a process that is energy-intensive and results in the emission of nitrous oxide (N<sub>2</sub>O), a potent greenhouse gas.<sup>[2][3]</sup> In response to growing environmental concerns and the need for sustainable chemical production, significant research has focused on developing bio-based routes to adipic acid from renewable feedstocks. These green processes aim to reduce greenhouse gas emissions and dependence on fossil fuels.<sup>[4]</sup> <sup>[5]</sup>

This technical guide details the principal pathways for synthesizing adipic acid from bio-based feedstocks, which is then readily converted to **diammonium adipate** via neutralization.<sup>[6]</sup> The guide covers both microbiological and chemo-catalytic routes, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to provide a comprehensive resource for professionals in the field.

## Bio-Based Synthesis Pathways for Adipic Acid

The production of adipic acid from renewable resources can be broadly categorized into two main strategies: microbiological synthesis through fermentation and chemo-catalytic conversion of biomass-derived platform molecules.

## Microbiological Synthesis (Fermentation Routes)

Metabolic engineering of microorganisms like *Escherichia coli* and *Saccharomyces cerevisiae* has enabled the production of adipic acid and its immediate precursors from simple sugars like glucose.[7][8]

### A. Synthesis via cis,cis-Muconic Acid Intermediate

One of the most developed biological routes involves the microbial conversion of glucose to cis,cis-muconic acid (ccMA), which is subsequently hydrogenated to adipic acid.[2][9] This pathway leverages the native shikimate pathway of the host organism, diverting intermediates towards the target molecule. The process involves three key heterologous enzymes to create a de novo pathway from 3-dehydroshikimate (DHS), a natural intermediate in aromatic amino acid synthesis.[9][10]

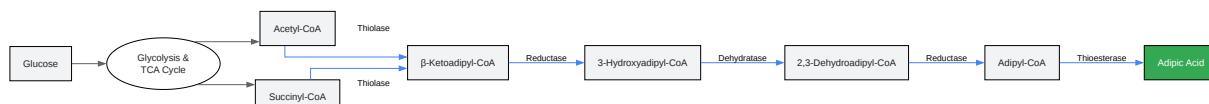


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Caption: Microbial synthesis of adipic acid via the cis,cis-muconic acid pathway.

### B. Synthesis via Reverse Adipate-Degradation Pathway (RADP)

A more direct fermentation route involves reconstructing a synthetic pathway that is essentially the reverse of the natural adipate degradation pathway found in some bacteria, such as *Thermobifida fusca*.[11][12] This engineered pathway in *E. coli* starts from central metabolites acetyl-CoA and succinyl-CoA, which are condensed and subsequently reduced through a series of five enzymatic steps to yield adipic acid directly.[11][13]



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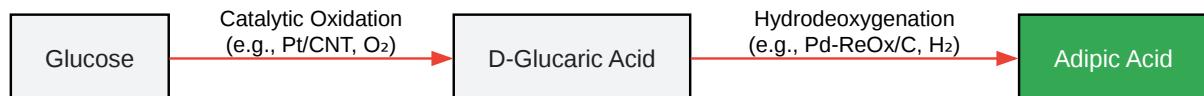
Caption: Direct microbial synthesis of adipic acid via the Reverse Adipate-Degradation Pathway.

## Chemo-Catalytic Synthesis from Biomass Derivatives

This approach uses chemical catalysts to convert biomass-derived platform molecules into adipic acid. These routes often involve multiple reaction steps but can achieve high yields and selectivities.

### A. Synthesis from Glucose via Glucaric Acid

A prominent chemo-catalytic route transforms glucose into adipic acid in a two-step process. First, glucose is selectively oxidized to produce D-glucaric acid. Subsequently, the glucaric acid undergoes a hydrodeoxygenation (HDO) or deoxydehydration (DODH) reaction to remove its four hydroxyl groups, yielding adipic acid.[4][14][15]



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Caption: Chemo-catalytic synthesis of adipic acid from glucose via a D-glucaric acid intermediate.

### B. Synthesis from Lignocellulose via Furan Derivatives

Lignocellulosic biomass can be processed to yield sugars, which are then dehydrated to furan compounds like 5-hydroxymethylfurfural (HMF). HMF is a versatile platform chemical that can be converted to adipic acid through 2,5-furandicarboxylic acid (FDCA). The pathway involves the oxidation of HMF to FDCA, hydrogenation of the furan ring to form tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), and finally, a ring-opening hydrogenolysis to produce adipic acid. [1][16]

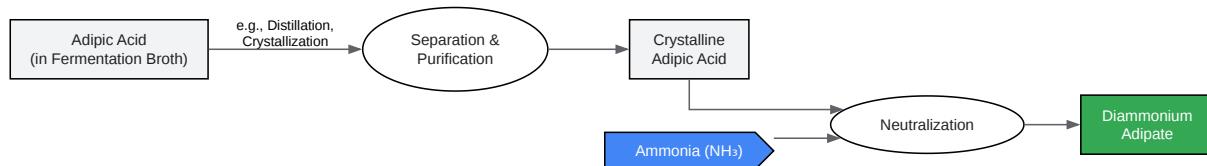


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Caption: Chemo-catalytic synthesis of adipic acid from lignocellulose via furan intermediates.

## Final Synthesis Step: Diammonium Adipate Formation

Regardless of the synthesis pathway, the resulting adipic acid is converted to **diammonium adipate** through a straightforward acid-base neutralization with ammonia.[6] When adipic acid is produced via fermentation, the product is often present in the broth as a salt. The recovery and purification process involves separating the adipic acid from the fermentation medium, which can be achieved by methods like distillation and crystallization, followed by the final neutralization step.[6][17]



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Caption: General workflow for the production of **diammonium adipate** from adipic acid.

## Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the bio-based production of adipic acid and its precursors.

Table 1: Microbial Production of Adipic Acid and Precursors

Product	Microorganism	Feedstock	Titer (g/L)	Yield (%) Theoretical or g/g)	Reference
cis,cis-Muconic Acid	E. coli	Glucose	64.5	0.39 g/g	<a href="#">[18]</a>
cis,cis-Muconic Acid	S. cerevisiae	Glucose	1.56 mg/L	-	<a href="#">[9]</a>
Adipic Acid (RADP)	E. coli	Glucose	68.0	93.1%	<a href="#">[11]</a>
Adipic Acid (RADP)	E. coli	Glucose	22.3	0.25 g/g	<a href="#">[13]</a>
Adipic Acid (from CH)	E. coli	Cyclohexane	22.6	-	<a href="#">[19]</a>
Adipic Acid (from KA oil)	E. coli	KA oil	110.0	-	<a href="#">[19]</a>

| Adipic Acid (from 6-HHA) | E. coli | 6-HHA | 15.6 | - | [\[20\]](#) |

Table 2: Chemo-Catalytic Conversion to Adipic Acid

Starting Material	Catalyst	Conditions	Adipic Acid Yield (%)	Reference
<b>trans,trans-Muconic Acid</b>	5% Pt/C	70 °C, 4 bar H <sub>2</sub> , 2 h	100%	[21]
cis,cis-Muconic Acid	Pd <sub>8</sub> Ni <sub>2</sub> /HHT	30 min	>80%	[22]
FDCA to THFDCA	Ru/Al <sub>2</sub> O <sub>3</sub>	-	-	[16]
THFDCA to Adipic Acid	Ionic Liquid	-	99% (overall from FDCA)	[16]
Glucose to Glucaric Acid	Pt/CNT	-	82%	[15]
Glucaric Acid to Adipic Acid	Pd-ReO <sub>x</sub> /AC	-	99%	[14][15]
GVL to Pentenoic Acids	SiO <sub>2</sub> /Al <sub>2</sub> O <sub>3</sub>	210 °C	96%	[23]

| Pentenoic Acids to Adipic Acid | Pd-acetate | 105 °C, 6 MPa | 48% (molar) | [23] |

## Experimental Protocols

This section provides detailed methodologies for key experiments described in the literature.

### Protocol 1: Microbial Production and Hydrogenation of cis,cis-Muconic Acid

- Objective: To produce adipic acid from glucose using an engineered *E. coli* strain followed by chemical hydrogenation.
- Microbial Fermentation:
  - Strain: *E. coli* engineered with the ccMA pathway (expressing AroZ, AroY, CatA genes). [9][10]

- Medium: Use a defined minimal medium (e.g., M9 medium) supplemented with glucose (e.g., 20-40 g/L) as the carbon source and appropriate antibiotics for plasmid maintenance.
- Cultivation: Perform fed-batch fermentation in a controlled bioreactor (e.g., 5 L). Maintain pH at ~7.0 (controlled with NH<sub>4</sub>OH), temperature at 30-37 °C, and dissolved oxygen above 20% by adjusting agitation and aeration.
- Induction: Induce expression of the pathway genes at an appropriate cell density (e.g., OD<sub>600</sub> of 0.6-0.8) with an inducer like IPTG.
- Harvesting: After fermentation (e.g., 48-72 hours), centrifuge the broth to remove cells. The supernatant contains ccMA.

- Catalytic Hydrogenation:
  - Catalyst: Use a commercial 5% Platinum on Carbon (Pt/C) catalyst.[21][24]
  - Reaction Setup: Transfer the ccMA-containing supernatant into a high-pressure autoclave reactor. Add the Pt/C catalyst (e.g., substrate/catalyst ratio of 10 wt/wt).[21]
  - Reaction Conditions: Seal the reactor, purge with H<sub>2</sub>, and pressurize to 4 bar of H<sub>2</sub>. Heat the reaction to 70 °C with vigorous stirring.[21]
  - Monitoring and Completion: Monitor the reaction progress by analyzing samples for ccMA consumption and adipic acid formation using HPLC. The reaction is typically complete within 2-4 hours.[21]
  - Recovery: After cooling, depressurize the reactor, and filter the mixture to recover the catalyst. The resulting solution contains adipic acid, which can be purified by crystallization.

#### Protocol 2: Direct Adipic Acid Production via RADP in E. coli

- Objective: To produce adipic acid directly from glucose via fed-batch fermentation of an engineered E. coli strain.
- Methodology:

- Strain: Use an *E. coli* strain engineered with the five-step reverse adipate-degradation pathway from *T. fusca*.[\[11\]](#) The strain should also have deletions of competing pathways to enhance flux towards succinyl-CoA.
- Fed-Batch Fermentation:
  - Inoculate a 5 L fermenter containing a defined mineral salt medium.
  - Maintain the culture at 37 °C and pH 6.8 (controlled with 25% ammonia).
  - Initiate a feeding strategy once the initial glucose is depleted. Supply a concentrated glucose solution (e.g., 800 g/L) to maintain a low glucose concentration in the fermenter, preventing overflow metabolism.
  - Induce gene expression with IPTG during the exponential growth phase.
- Process Duration: Continue the fermentation for approximately 72 hours.[\[13\]](#)
- Analysis: Quantify the adipic acid concentration in the supernatant using HPLC or GC-MS. The final reported titer reached 68.0 g/L.[\[11\]](#)

#### Protocol 3: Two-Step Chemo-Catalytic Conversion of Glucose to Adipic Acid

- Objective: To synthesize adipic acid from glucose via a glucaric acid intermediate using heterogeneous catalysts.
- Step 1: Oxidation of Glucose to Glucaric Acid:[\[15\]](#)
  - Catalyst: Platinum on carbon nanotubes (Pt/CNT).
  - Reaction: In a batch reactor, dissolve glucose in water. Add the Pt/CNT catalyst.
  - Conditions: Pressurize the reactor with O<sub>2</sub> (e.g., 1 MPa) and heat to a specified temperature (e.g., 70 °C). Stir for 24 hours.
  - Workup: Filter the catalyst. The aqueous solution contains glucaric acid.
- Step 2: Hydrodeoxygenation of Glucaric Acid to Adipic Acid:[\[14\]](#)[\[15\]](#)

- Catalyst: Bifunctional Palladium-Rhenium Oxide on Activated Carbon (Pd-ReO<sub>x</sub>/AC).
- Reaction: Add the glucaric acid solution and the Pd-ReO<sub>x</sub>/AC catalyst to a high-pressure reactor.
- Conditions: Pressurize the reactor with H<sub>2</sub> and heat the mixture. The reaction removes the four hydroxyl groups.
- Workup: After the reaction, cool, depressurize, and filter the catalyst. Adipic acid can be isolated from the solution with a reported yield of up to 99%.[\[14\]](#)

#### Protocol 4: Synthesis and Purification of **Diammonium Adipate**

- Objective: To convert purified adipic acid into **diammonium adipate**.
- Methodology:
  - Purification of Adipic Acid: Start with a solution of adipic acid obtained from one of the bio-based routes. If from a fermentation broth, the adipic acid can be recovered and purified through distillation and crystallization.[\[17\]](#)
  - Neutralization: Dissolve the purified adipic acid in an appropriate solvent (e.g., water).
  - Ammonia Addition: While stirring, slowly add a stoichiometric amount of aqueous ammonia (NH<sub>4</sub>OH) or bubble anhydrous ammonia gas through the solution. The reaction is an exothermic acid-base neutralization.
  - Crystallization: Cool the resulting solution to induce crystallization of **diammonium adipate**.
  - Isolation: Collect the crystals by filtration, wash with a cold solvent to remove impurities, and dry under vacuum to obtain pure **diammonium adipate**.

## Conclusion and Future Outlook

The synthesis of **diammonium adipate** from bio-based feedstocks represents a significant advancement towards a sustainable chemical industry. Both microbiological and chemo-catalytic pathways have demonstrated considerable potential, with some fermentation routes

achieving adipic acid titers exceeding 100 g/L.[\[19\]](#) The primary advantage of these methods is the substantial reduction in greenhouse gas emissions compared to the conventional petrochemical process.[\[2\]](#)

However, challenges remain for commercial-scale implementation. Key hurdles include optimizing microbial strain stability, improving catalyst longevity and recyclability, and reducing the costs associated with feedstock processing and product purification.[\[5\]](#) Future research will likely focus on integrating bioprocesses with chemical catalysis, developing more robust and efficient enzymes and catalysts, and utilizing waste biomass as a low-cost feedstock. Continued innovation in these areas will be crucial for making bio-based adipic acid and its derivatives, like **diammonium adipate**, economically competitive and a cornerstone of the future bio-economy.

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